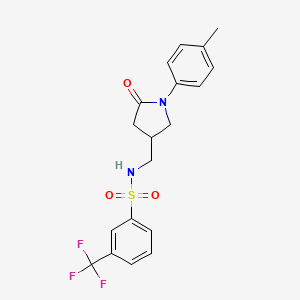

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O3S/c1-13-5-7-16(8-6-13)24-12-14(9-18(24)25)11-23-28(26,27)17-4-2-3-15(10-17)19(20,21)22/h2-8,10,14,23H,9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVBOXLJYWQGKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound characterized by its pyrrolidine structure and sulfonamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is with a molecular weight of 344.4 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 955234-23-8 |

| Density | Not Available |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is attributed to its interaction with various molecular targets. The sulfonamide group may facilitate binding to enzymes or receptors involved in inflammatory pathways, potentially inhibiting their activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammatory responses, such as cyclooxygenases (COX) or lipoxygenases (LOX).

- Receptor Modulation : It may act on receptors involved in pain signaling, thereby exerting analgesic effects.

- Cellular Pathway Interference : By modulating pathways associated with cell proliferation and apoptosis, it may exhibit anticancer properties.

Anti-inflammatory Activity

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives containing the pyrrolidine ring have shown IC50 values in the low micromolar range against COX enzymes, suggesting that N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide may possess comparable efficacy.

Analgesic Properties

In vivo studies using rodent models have demonstrated that similar sulfonamide derivatives can reduce pain responses significantly compared to control groups. This suggests a potential for N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide to serve as an effective analgesic agent.

Anticancer Potential

Preliminary studies indicate that pyrrolidine-based compounds can inhibit the proliferation of various cancer cell lines. For example, analogs have been shown to induce apoptosis in human colon cancer cells with IC50 values around 10 µM. This highlights the need for further investigation into the anticancer properties of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant inhibition (IC50 < 10 µM) | |

| Analgesic | Pain reduction in rodent models | |

| Anticancer | Induction of apoptosis in cancer cells (IC50 ~ 10 µM) |

Case Study 1: Analgesic Efficacy

A study conducted on a rat model evaluated the analgesic efficacy of N-(5-Oxo-p-tolyl)pyrrolidine derivatives. The results indicated a significant decrease in pain response when administered at doses ranging from 5 to 20 mg/kg body weight.

Case Study 2: Anticancer Activity

In vitro assays using human colorectal cancer cell lines showed that treatment with N-(5-Oxo-p-tolyl)pyrrolidine derivatives resulted in a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a therapeutic agent due to its ability to interact with various biological targets. Preliminary studies indicate its potential in treating diseases such as cancer and metabolic disorders. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of related compounds, making them more effective in interacting with cellular pathways relevant to these diseases.

Recent studies have highlighted the biological activities associated with compounds similar to N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide:

Cancer Therapeutics

Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, studies on related sulfonamide derivatives have shown their ability to induce apoptosis in cancer cells through enzyme inhibition .

Metabolic Disorders

Investigations into the metabolic effects of these compounds suggest they may play a role in regulating glucose metabolism and lipid profiles. The structural characteristics that enhance lipophilicity could facilitate better absorption and distribution within metabolic tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s key structural elements are shared with several pharmacologically active molecules. Below is a comparative analysis:

Key Comparative Insights

Sulfonamide Derivatives with Trifluoromethyl Groups: The N-cyclopropyl-4-hydroxy-3-CF₃-benzenesulfonamide () shares the CF₃-sulfonamide motif with the target compound but lacks the pyrrolidinone core. It exhibits potent COL3A1 inhibition, suggesting the CF₃-sulfonamide group is critical for collagen-targeted activity . N-Hydroxy-7-...heptanamide () combines a CF₃-sulfonamide with a hydroxamic acid, enabling dual COX-2/HDAC inhibition. This highlights the versatility of sulfonamide-CF₃ hybrids in multi-target drug design .

Pyrrolidinone-Containing Analogues: Methyl 5-oxo-1-(3-CF₃-phenyl)pyrrolidine-3-carboxylate () features a pyrrolidinone linked to a 3-CF₃-phenyl group. Unlike the target compound, it lacks the sulfonamide moiety and is primarily a synthetic intermediate . The N-(5-methyl-3-isoxazolyl)-...benzenesulfonamide () replaces the p-tolyl group with an isoxazole, demonstrating how aromatic substituents modulate target specificity .

Impact of Substituent Positioning :

- emphasizes that trifluoromethyl placement significantly affects binding affinity. For example, N'-(3-CF₃-phenyl) derivatives in radioligands show higher affinity when CF₃ is para to the sulfonamide, as in the target compound, compared to meta or ortho positions .

Pharmacological Implications

- COL3A1 Inhibition: The target compound’s CF₃-sulfonamide group aligns with COL3A1 inhibitors (), but its pyrrolidinone may enhance solubility or binding compared to simpler analogs like N-cyclopropyl-4-hydroxy-3-CF₃-benzenesulfonamide .

- Dual-Action Potential: Structural parallels to ’s bifunctional inhibitor suggest the target compound could be modified with hydroxamic acid or other warheads for dual enzymatic activity .

Q & A

Q. What are the optimal synthetic routes for N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be standardized to minimize side products?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. Key steps require inert atmospheres (e.g., nitrogen) and temperature control (0–5°C for sensitive intermediates) to prevent oxidation or decomposition. For example, coupling the pyrrolidinone core with the sulfonamide group often employs polar aprotic solvents (e.g., DMF) and catalytic bases like triethylamine. Reaction progress should be monitored via TLC, and intermediates purified via column chromatography .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is critical for verifying molecular mass (<0.5 ppm error). H and C NMR spectroscopy are essential for confirming regiochemistry, particularly the integration of pyrrolidinone protons (~δ 2.5–3.5 ppm) and trifluoromethyl benzenesulfonamide signals (δ 7.5–8.0 ppm for aromatic protons). IR spectroscopy can validate sulfonamide S=O stretches (~1350–1150 cm) .

Advanced Research Questions

Q. How can reaction mechanisms for key transformations (e.g., sulfonamide coupling) be elucidated, and what computational tools support this analysis?

- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (e.g., N in sulfonamide) can track bond formation. Density Functional Theory (DFT) simulations (using software like Gaussian or ORCA) model transition states and energetics. Solvent effects are analyzed using Kamlet-Taft parameters to rationalize reaction rates in different media (e.g., THF vs. DMSO) .

Q. What strategies are effective for resolving contradictions in biological activity data across studies (e.g., varying IC50_{50}50 values in enzyme inhibition assays)?

- Methodological Answer : Validate assay conditions by standardizing protocols (e.g., buffer pH, ATP concentration in kinase assays). Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic activity). Structural analogs with modified substituents (e.g., replacing trifluoromethyl with chloro) can isolate contributions of specific functional groups to bioactivity .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties, and what modifications enhance metabolic stability?

- Methodological Answer : The CF group improves lipophilicity (logP) and resistance to oxidative metabolism. Stability studies in liver microsomes (human/rat) identify metabolic hotspots. Deuterium incorporation at labile C-H bonds (e.g., pyrrolidinone α-positions) or fluorination of adjacent carbons can reduce CYP450-mediated degradation. LC-MS/MS quantifies metabolites .

Q. What computational methods are used to predict binding modes of this compound with biological targets (e.g., kinases or GPCRs)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Glide) screens against crystal structures of targets like COX-2 or 5-HT receptors. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100+ ns. Free energy perturbation (FEP) calculates binding affinity changes for substituent modifications .

Data Management & Validation

Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Perform comparative NMR analysis using a deuterated solvent internal standard (e.g., DMSO-d). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography for absolute configuration confirmation. Batch-to-batch impurities are quantified via HPLC with a C18 column and UV detection at 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.